N-(2-fluorophenyl)-2-isopropoxybenzamide
Description
N-(2-fluorophenyl)-2-isopropoxybenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 2-fluorophenyl group at the amide nitrogen and an isopropoxy group at the 2-position of the benzene ring. The fluorine atom and isopropoxy group influence its electronic, steric, and solubility properties, distinguishing it from other analogs .
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.3g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
FNELHMOCADMEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Fluorinated Benzamides
N-(2,4-Difluorophenyl)-2-fluorobenzamide
- Structural Differences : Features two fluorine atoms at the 2- and 4-positions of the phenyl ring and a fluorine at the 2-position of the benzamide core.
- Physicochemical Properties : The additional fluorine atoms enhance electronegativity and influence intermolecular interactions, such as short C–H···F contacts, which stabilize crystal packing .
- Crystallographic Findings : Exhibits distinct polymorphism due to fluorine-mediated aggregation, as observed in single-crystal X-ray studies .
N-(2,3-Difluorophenyl)-2-fluorobenzamide
- Structural Differences : Fluorines at the 2- and 3-positions on the phenyl ring introduce steric hindrance and alter hydrogen-bonding patterns.
- Research Insights : NMR and crystallographic analyses reveal conformational flexibility, with fluorine atoms participating in weak interactions that affect solubility and thermal stability .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
- Structural Complexity: Contains multiple substituents, including chloro, cyano, hydroxy, and additional fluorine groups.
- Biological Relevance : Designed for enhanced binding affinity in therapeutic applications (e.g., kinase inhibition), showcasing how bulkier substituents like isopropoxy improve target selectivity compared to simpler benzamides .
Comparison with Non-Fluorinated Benzamides
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Key Differences : Replaces fluorine with chlorine and substitutes isopropoxy with methoxy.
- Spectroscopic Properties: Exhibits strong fluorescence due to the electron-donating methoxy group, a trait less pronounced in fluorinated analogs .
- Applications : Used in fluorescence-based assays, highlighting how electronic modifications (e.g., Cl vs. F) dictate photophysical behavior .
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
Role of Isopropoxy vs. Other Alkoxy Groups
- Isopropoxy : Introduces steric bulk and moderate electron-donating effects, enhancing metabolic stability and membrane permeability compared to smaller alkoxy groups (e.g., methoxy) .
- Methoxy : Provides stronger electron donation but reduced steric hindrance, often leading to higher solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
